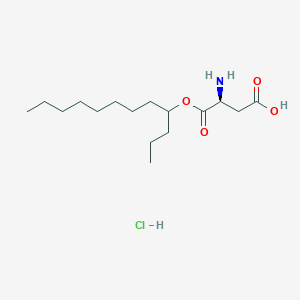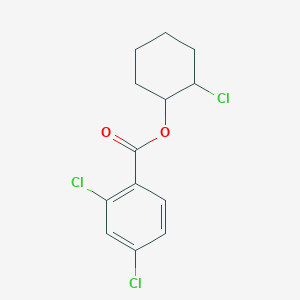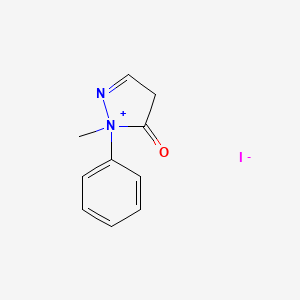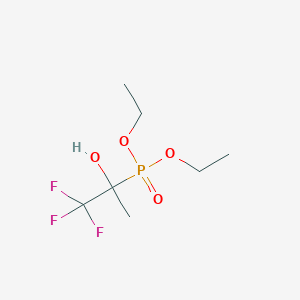![molecular formula C18H18O6 B14489858 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid CAS No. 63192-41-6](/img/structure/B14489858.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is an organic compound characterized by the presence of two carboxyl groups attached to a biphenyl structure. This compound belongs to the class of dicarboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxyl groups. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as biphenyl alcohols, aldehydes, and substituted biphenyls.
科学研究应用
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
作用机制
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid involves its interaction with molecular targets through its carboxyl groups and biphenyl structure. These interactions can lead to the formation of noncovalent bonds with active sites of enzymes and receptors, affecting various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diamine: A biphenyl derivative with two amines and two methyl groups, used in the synthesis of polyimides and enamines.
4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid: Another biphenyl derivative with amino and sulfonic acid groups, used in various chemical applications.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is unique due to its specific combination of carboxyl groups and biphenyl structure, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
63192-41-6 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
2-[4-[4-(1-carboxyethoxy)phenyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O6/c1-11(17(19)20)23-15-7-3-13(4-8-15)14-5-9-16(10-6-14)24-12(2)18(21)22/h3-12H,1-2H3,(H,19,20)(H,21,22) |
InChI 键 |
ZJQHYUCSUYDDMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)


![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)





